

Application Notes and Protocols for Two-Photon Excitation Microscopy with Coumarin 106

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumarin 106

Cat. No.: B1593619

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon excitation microscopy (TPEM or 2PEM) is a powerful fluorescence imaging technique that offers distinct advantages for three-dimensional imaging of living cells and tissues.[1][2][3] By utilizing the near-infrared (NIR) excitation of fluorophores, TPEM provides deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning capabilities compared to conventional confocal microscopy.[1][3] Coumarin derivatives are a class of fluorescent dyes that are widely used in biological imaging due to their favorable photophysical properties.[4] This document provides detailed application notes and protocols for the use of **Coumarin 106** in two-photon excitation microscopy, with a focus on its application in imaging cellular lipid droplets.

Photophysical Properties of Coumarin Dyes

Coumarin dyes are known for their sensitivity to the local environment, a property known as solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[5][6] This characteristic makes them excellent probes for investigating the microenvironment of cellular organelles. While specific two-photon absorption (2PA) cross-section data for **Coumarin 106** is not readily available in the literature, data for structurally similar coumarin derivatives provide a useful reference for estimating its two-photon excitation properties. The 2PA cross-sections for several coumarin derivatives are generally modest but sufficient for imaging applications.[7][8][9]

Table 1: Photophysical Properties of Selected Coumarin Dyes (for reference)

Coumarin Derivative	One-Photon Absorption Max (λ_{abs}) (nm)	One-Photon Emission Max (λ_{em}) (nm)	Two-Photon Absorption Max ($\lambda_{\text{2P,abs}}$) (nm)	Max 2P Cross-Section (σ_{2P}) (GM*)	Quantum Yield (Φ)	Fluorescence Lifetime (τ) (ns)	Solvent
Coumarin 6	~458	~504	~800	~100	0.78	2.5	Ethanol
Coumarin 307	~440	~490	~880	~44	0.56	3.8	Methanol
Coumarin 120	~350	~440	~700	~24	0.59	4.6	DMSO
Coumarin 343	~420	~480	~840	~50	0.63	3.7	DMSO

*1 GM (Goeppert-Mayer unit) = $10^{-50} \text{ cm}^4 \text{ s photon}^{-1}$

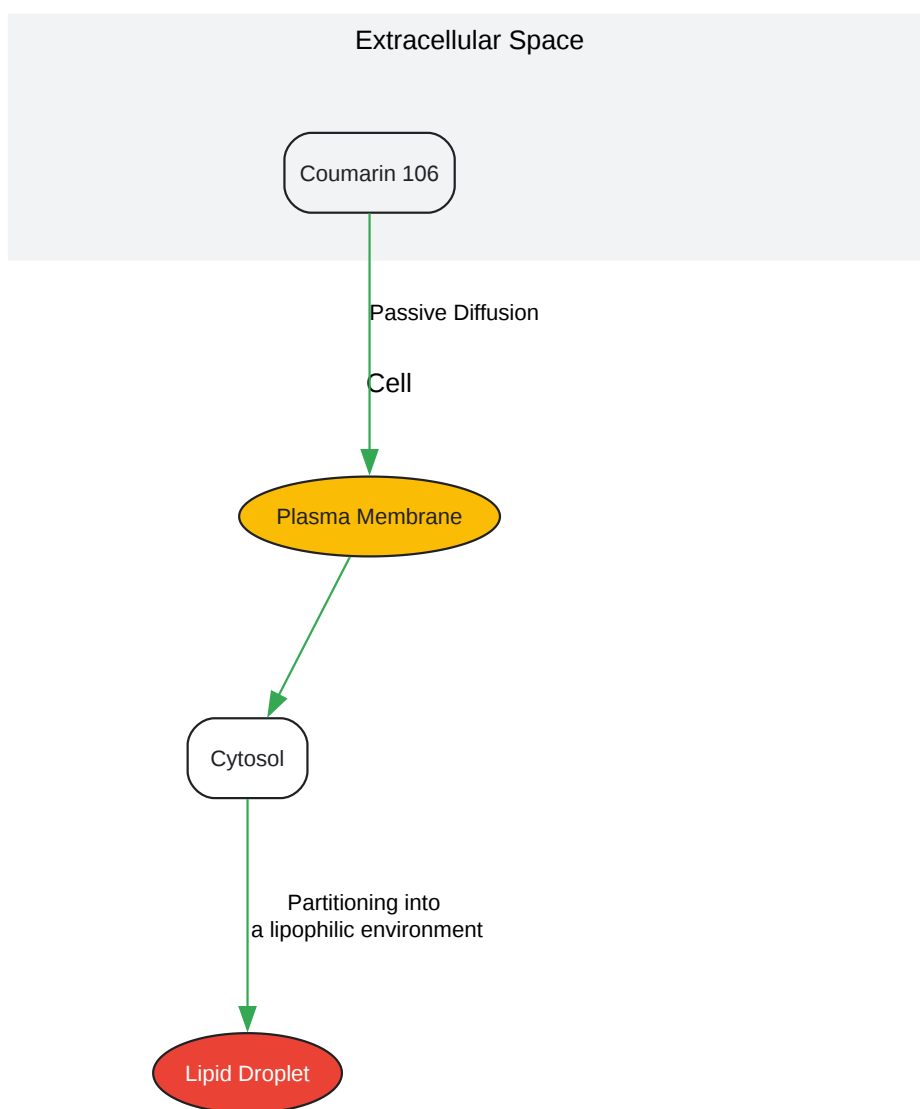
Note: The data presented in this table is compiled from various sources for reference purposes and the specific values may vary depending on the solvent and measurement conditions.^{[7][8][9]} The two-photon absorption maximum is typically found at approximately twice the wavelength of the one-photon absorption maximum.

Application: Imaging of Cellular Lipid Droplets

Several studies have demonstrated that the lipophilic nature of various coumarin derivatives leads to their accumulation in lipid-rich environments within cells, such as lipid droplets.^{[4][10][11]} Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in understanding various physiological and pathological conditions, including obesity, diabetes, and cancer. The solvatochromic properties of coumarins are particularly advantageous for this application, as the fluorescence properties of the dye can provide information about the polarity and viscosity of the lipid droplet core.^{[4][11]}

Signaling Pathway and Localization

The mechanism of **Coumarin 106** localization to lipid droplets is primarily driven by its hydrophobic properties, leading to passive diffusion across the cell membrane and partitioning into the neutral lipid core of the droplets. This process does not involve a specific signaling pathway but is rather a physical phenomenon based on the principle of "like dissolves like."



[Click to download full resolution via product page](#)

Caption: Cellular uptake and localization of **Coumarin 106**.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cell type, instrumentation, and experimental goals.

Preparation of Coumarin 106 Stock Solution

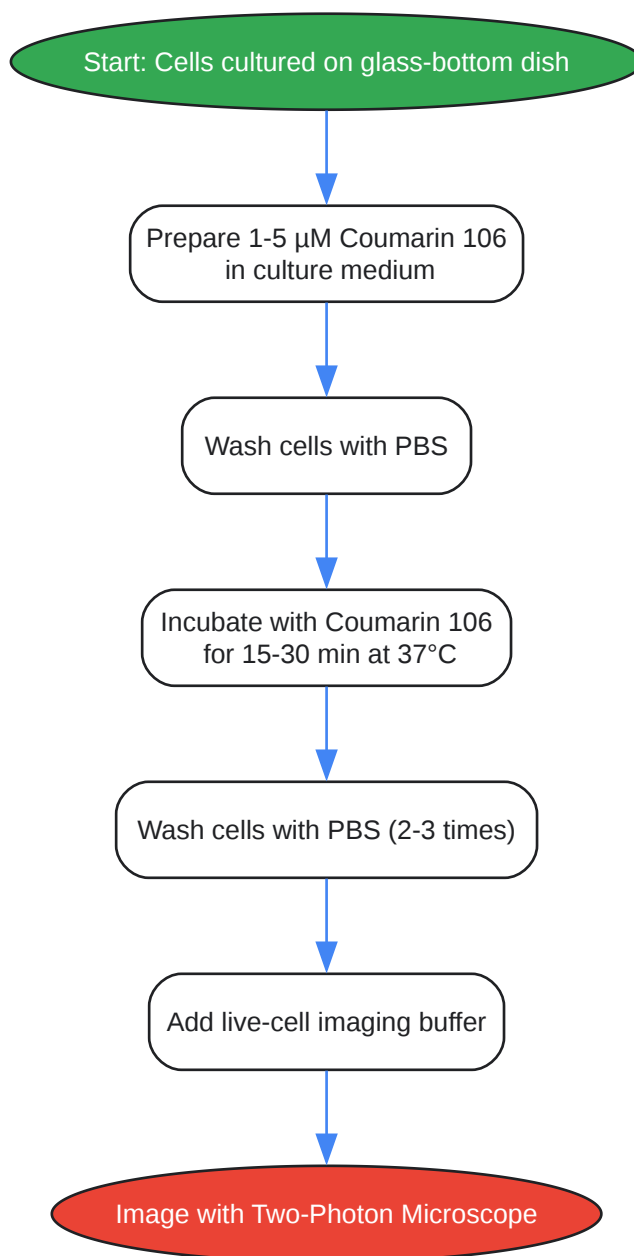
- Materials:
 - **Coumarin 106** powder
 - Dimethyl sulfoxide (DMSO), anhydrous
- Procedure:
 1. Prepare a 1 mM stock solution of **Coumarin 106** by dissolving the appropriate amount of the powder in anhydrous DMSO.
 2. Vortex the solution until the dye is completely dissolved.
 3. Store the stock solution in small aliquots at -20°C, protected from light.

Live-Cell Staining Protocol for Lipid Droplet Imaging

This protocol is designed for staining lipid droplets in adherent cells cultured in glass-bottom dishes suitable for high-resolution microscopy.

- Materials:
 - Cells cultured on glass-bottom dishes
 - Complete cell culture medium
 - Phosphate-buffered saline (PBS), pH 7.4

- **Coumarin 106** stock solution (1 mM in DMSO)
- Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
- Procedure:
 1. Culture cells to the desired confluency (typically 60-80%).
 2. Prepare a fresh working solution of **Coumarin 106** by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 μ M. The optimal concentration should be determined empirically.
 3. Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
 4. Add the **Coumarin 106** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
 5. After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS.
 6. Replace the PBS with pre-warmed live-cell imaging buffer.
 7. Proceed with two-photon microscopy imaging.



[Click to download full resolution via product page](#)

Caption: Live-cell staining workflow for **Coumarin 106**.

Two-Photon Microscopy Imaging Parameters

The optimal imaging parameters will depend on the specific microscope setup, objective, and sample. The following are general guidelines:

- **Excitation Wavelength:** Based on the properties of similar coumarin dyes, a two-photon excitation wavelength in the range of 780-880 nm is recommended as a starting point. Empirical optimization is necessary to find the peak excitation for **Coumarin 106**.
- **Laser Power:** Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
- **Objective:** A high numerical aperture (NA) water or oil immersion objective is recommended for high-resolution imaging.
- **Detection:** Use a non-descanned detector (NDD) to efficiently collect the scattered fluorescence emission. A bandpass filter appropriate for the emission of **Coumarin 106** (e.g., 450-550 nm) should be placed in front of the detector.



[Click to download full resolution via product page](#)

Caption: Two-photon microscopy experimental setup.

Data Presentation

Table 2: Recommended Starting Parameters for Two-Photon Microscopy of **Coumarin 106**

Parameter	Recommended Value	Notes
Staining		
Stock Solution	1 mM in DMSO	Store at -20°C, protected from light.
Working Concentration	1-5 μ M in culture medium	Optimize for specific cell type.
Incubation Time	15-30 minutes	
Incubation Temperature	37°C	
Imaging		
Excitation Wavelength	780 - 880 nm	Empirical optimization is required.
Laser	Mode-locked Ti:Sapphire	
Laser Power	< 20 mW at the sample	Minimize to reduce phototoxicity.
Objective	≥ 1.0 NA water or oil immersion	
Detection	Non-descanned detector (NDD)	
Emission Filter	450 - 550 nm bandpass	

Conclusion

Coumarin 106 is a promising fluorescent probe for two-photon excitation microscopy, particularly for the visualization of cellular lipid droplets. Its lipophilic nature and solvatochromic properties make it a valuable tool for studying lipid metabolism and related cellular processes. While specific two-photon cross-section data for **Coumarin 106** is needed for precise quantitative studies, the provided protocols and reference data for similar coumarin dyes offer a solid foundation for researchers to successfully employ this dye in their TPEM experiments. As with any fluorescent probe, empirical optimization of staining and imaging parameters is crucial for achieving the best results in specific experimental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two-Photon Microscopy | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 2. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 3. Two-Photon Excitation Microscopy and Its Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging of lipid droplets using coumarin fluorophores in live cells and *C. elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Degenerate and non-degenerate two-photon absorption of coumarin dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Visualization of Lipid Droplets in Living Cells and Fatty Livers of Mice Based on the Fluorescence of π -Extended Coumarin Using Fluorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Two-Photon Excitation Microscopy with Coumarin 106]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593619#two-photon-excitation-microscopy-with-coumarin-106]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com